(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-2-14-33-24-12-10-20(11-13-24)26-22(19-31(30-26)23-7-4-3-5-8-23)16-21(17-28)27(32)29-18-25-9-6-15-34-25/h3-13,15-16,19H,2,14,18H2,1H3,(H,29,32)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGIFDBQOKPUTA-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NCC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NCC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a furan moiety and a pyrazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's chemical formula is , and it features several functional groups that contribute to its biological activity. The presence of the cyano group, furan ring, and pyrazole structure is particularly noteworthy.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many pyrazole derivatives have shown effectiveness against bacteria and fungi.
- Anticancer Properties : Some studies suggest that compounds containing furan and pyrazole rings can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain derivatives have been linked to reduced inflammation through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, affecting processes such as cell growth and apoptosis.
- Receptor Modulation : It might act as a modulator for various receptors, influencing signaling pathways related to inflammation and cancer progression.
- Oxidative Stress Reduction : The antioxidant properties of the furan ring may help mitigate oxidative stress, contributing to its protective effects against cellular damage.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of similar compounds:
- Antimicrobial Studies : A study published in Molecules highlighted the antimicrobial efficacy of pyrazole derivatives against resistant bacterial strains. The results indicated that modifications to the pyrazole core could enhance antibacterial activity .
- Cancer Research : Research conducted by Bojase et al. reported that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
- Inflammation Inhibition : A paper in Phytochemistry discussed how compounds with furan and pyrazole structures suppressed inflammatory markers in vitro, indicating their potential role in anti-inflammatory therapies .
Data Table: Comparative Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide exhibit promising anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. For instance, pyrazole-based compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar derivatives have been investigated for their ability to inhibit inflammatory pathways, such as the lipoxygenase pathway, which is crucial in the development of inflammatory diseases . The structural characteristics of this compound suggest that it could modulate these pathways effectively.
Antimicrobial Activity
The presence of the furan ring and cyano group in the compound enhances its potential as an antimicrobial agent. Compounds with similar structures have demonstrated efficacy against various bacterial strains, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions.
Synthetic Intermediates
This compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for further chemical modifications, enabling the development of new compounds with tailored properties for specific applications .
Material Science
The compound's unique structure lends itself to applications in material science, particularly in the development of polymers and nanomaterials. The ability to modify its chemical properties through polymerization processes can lead to materials with enhanced mechanical and thermal stability.
Case Study 1: Anticancer Efficacy
A study investigated a series of pyrazole derivatives, including compounds structurally similar to this compound, demonstrating significant cytotoxicity against breast cancer cells (MCF7). The results indicated that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on evaluating the anti-inflammatory effects of pyrazole derivatives using an animal model of arthritis. The study found that these compounds significantly reduced inflammation markers and joint swelling, suggesting their potential as therapeutic agents for inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (E)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enamide?
- Methodology : A multi-step approach is recommended:
Substitution reaction : React 1-phenyl-3-(4-propoxyphenyl)pyrazole-4-carbaldehyde with cyanoacetic acid under alkaline conditions to form the α,β-unsaturated nitrile intermediate.
Condensation : Use a coupling agent (e.g., EDC/HOBt) to condense the intermediate with furan-2-ylmethylamine.
- Key considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to suppress side reactions like hydrolysis of the nitrile group .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology :
Crystallization : Grow single crystals via vapor diffusion using a solvent system like DCM/hexane.
X-ray diffraction : Collect data on a diffractometer (e.g., Bruker D8 VENTURE).
Refinement : Use SHELXL for structure solution and refinement. Validate hydrogen-bonding networks with Coot .
- Data interpretation : Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to explain packing motifs.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use , , and 2D experiments (e.g., COSY, HSQC) to confirm stereochemistry and substituent positions.
- IR : Identify functional groups (e.g., nitrile stretch at ~2200 cm, amide C=O at ~1650 cm).
- Mass spectrometry : Confirm molecular weight via HRMS (ESI or MALDI-TOF) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice inform structure-activity relationships (SAR)?
- Methodology :
Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., for dimeric motifs).
Correlation with activity : Compare hydrogen-bond donors/acceptors to bioassay data (e.g., binding affinity).
- Example : If the furan oxygen acts as an acceptor, modify substituents to enhance interactions with biological targets .
Q. What computational approaches predict the compound’s electronic properties and reactivity?
- Methodology :
- DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices.
- Molecular dynamics : Simulate solvation effects (e.g., in DMSO) to assess stability under physiological conditions .
- Validation : Cross-check computed IR/Raman spectra with experimental data.
Q. How does thermal analysis (TGA/DSC) inform stability during formulation?
- Methodology :
- TGA : Measure decomposition temperature () under nitrogen.
- DSC : Identify polymorphic transitions or melting points.
- Key insight : High (>200°C) suggests suitability for solid dosage forms .
Q. What strategies resolve enantiomeric purity if stereocenters are introduced?
- Methodology :
- Chiral HPLC : Use a Chiralpak column with a hexane/isopropanol mobile phase.
- Circular dichroism (CD) : Compare experimental spectra with DFT-simulated data.
- Reference : See NMR-based enantiomeric excess protocols in triazole derivatives .
Q. How can alternative synthetic routes improve yield or reduce waste?
- Methodology :
- Flow chemistry : Optimize reaction parameters (residence time, temperature) via DoE (Design of Experiments).
- Catalysis : Screen Pd or Cu catalysts for Suzuki coupling of pyrazole intermediates .
- Case study : A continuous-flow system reduced reaction time by 70% in analogous pyrazole syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
